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Compound of Interest

Compound Name: AC-7954

Cat. No.: B15569478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AC-7954, a selective, non-

peptide agonist of the G-protein coupled receptor 14 (GPR14), more commonly known as the

urotensin-II receptor (UT). This guide details its chemical structure, physicochemical and

pharmacological properties, and the key experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties
AC-7954 is chemically known as 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-

1-one.[1] It is typically supplied as a hydrochloride salt. The structural and physicochemical

properties of AC-7954 are summarized in the table below.
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Property Value Source

IUPAC Name

3-(4-chlorophenyl)-3-[2-

(dimethylamino)ethyl]-4H-

isochromen-1-

one;hydrochloride

PubChem[1]

Molecular Formula C₁₉H₂₁Cl₂NO₂ PubChem[1]

Molecular Weight 366.3 g/mol PubChem[1]

CAS Number 477313-09-0 PubChem[1]

Topological Polar Surface Area 29.5 Å²
IUPHAR/BPS Guide to

PHARMACOLOGY

Hydrogen Bond Acceptors 3
IUPHAR/BPS Guide to

PHARMACOLOGY

Hydrogen Bond Donors 0
IUPHAR/BPS Guide to

PHARMACOLOGY

Rotatable Bonds 4
IUPHAR/BPS Guide to

PHARMACOLOGY

Pharmacological Properties
AC-7954 is a potent and selective agonist for the human and rat urotensin-II receptors. Its

primary mechanism of action is to mimic the endogenous ligand urotensin-II, a potent

vasoconstrictor, by binding to and activating the UT receptor.

Parameter Species Value Source

EC₅₀ Human 300 nM AbMole BioScience

pEC₅₀ Human 6.5 Tocris Bioscience

pEC₅₀ Rat 6.7 Tocris Bioscience

Signaling Pathways
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Activation of the urotensin-II receptor by agonists such as AC-7954 initiates a cascade of

intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to

the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates

protein kinase C (PKC). Downstream of these events, other pathways, including the

RhoA/ROCK and ERK pathways, can also be activated, leading to various cellular responses.
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Caption: Urotensin-II Receptor Signaling Cascade.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AC-7954
and other urotensin-II receptor ligands.

Radioligand Binding Assay
This protocol is designed to determine the binding affinity of AC-7954 for the urotensin-II

receptor.
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Caption: Workflow for Urotensin-II Receptor Binding Assay.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15569478?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Membrane Preparation:

HEK-293 cells stably expressing the human urotensin-II receptor are cultured to

approximately 80% confluency.

Cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g.,

5 mM HEPES, 1 mM EDTA with protease inhibitors).

The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is

resuspended in an appropriate buffer.

Binding Assay:

In a 96-well plate, incubate the cell membranes with a constant concentration of

radiolabeled urotensin-II (e.g., [¹²⁵I]-hU-II) and varying concentrations of the unlabeled test

compound (AC-7954).

The incubation is typically carried out in a binding buffer (e.g., 25 mM Tris-HCl, 25 mM

MgCl₂, 1% BSA, and 5 µg/L bacitracin) for a defined period (e.g., 2 hours) at a specific

temperature (e.g., 37°C).

Non-specific binding is determined in the presence of a high concentration of unlabeled

urotensin-II.

Filtration and Detection:

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/C) to separate the bound from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using a gamma scintillation counter.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC₅₀ value (the

concentration of the test compound that inhibits 50% of the specific binding of the
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radioligand).

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of AC-7954 to stimulate an increase in intracellular

calcium, a key event in urotensin-II receptor signaling.
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Caption: Workflow for Calcium Mobilization Assay.

Methodology:

Cell Preparation:

CHO-K1 cells stably or transiently expressing the human or rat urotensin-II receptor are

seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

suitable buffer for a specific time (e.g., 1 hour) at 37°C.

Assay Performance:

The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar

instrument.

A baseline fluorescence reading is taken before the addition of the test compound.

Varying concentrations of AC-7954 are added to the wells, and the fluorescence intensity

is monitored in real-time.

Data Analysis:

The increase in fluorescence, which corresponds to the increase in intracellular calcium

concentration, is measured.

The data are analyzed using a sigmoidal dose-response curve to determine the EC₅₀

value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion
AC-7954 is a valuable pharmacological tool for studying the physiological and pathological

roles of the urotensin-II system. Its non-peptide nature and high selectivity make it a useful

probe for in vitro and in vivo investigations. The experimental protocols outlined in this guide

provide a foundation for the characterization of AC-7954 and other modulators of the urotensin-

II receptor, aiding in the ongoing research and development in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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